4-(4-Hydroxyphenyl)-1,3-thiazolidine-2,5-dione
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Overview
Description
4-(4-Hydroxyphenyl)-1,3-thiazolidine-2,5-dione is a heterocyclic compound that contains both a thiazolidine ring and a phenolic group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenyl)-1,3-thiazolidine-2,5-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-hydroxybenzaldehyde with thiosemicarbazide, followed by cyclization under acidic conditions to form the thiazolidine ring . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxyphenyl)-1,3-thiazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The thiazolidine ring can be reduced under specific conditions.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced thiazolidine derivatives.
Substitution: Halogenated or nitrated phenolic derivatives.
Scientific Research Applications
4-(4-Hydroxyphenyl)-1,3-thiazolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxyphenyl)-1,3-thiazolidine-2,5-dione involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The phenolic group can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylacetic acid: Shares the phenolic group but lacks the thiazolidine ring.
4-(4-Hydroxyphenyl)-but-3-en-2-one: Contains a similar phenolic structure but with a different functional group arrangement.
Uniqueness
4-(4-Hydroxyphenyl)-1,3-thiazolidine-2,5-dione is unique due to the presence of both the thiazolidine ring and the phenolic group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications.
Properties
CAS No. |
63474-98-6 |
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Molecular Formula |
C9H7NO3S |
Molecular Weight |
209.22 g/mol |
IUPAC Name |
4-(4-hydroxyphenyl)-1,3-thiazolidine-2,5-dione |
InChI |
InChI=1S/C9H7NO3S/c11-6-3-1-5(2-4-6)7-8(12)14-9(13)10-7/h1-4,7,11H,(H,10,13) |
InChI Key |
PORGYPLUETURPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C(=O)SC(=O)N2)O |
Origin of Product |
United States |
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